Chroman-7-carboxylic acid

Catalog No.
S1903619
CAS No.
527681-33-0
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chroman-7-carboxylic acid

CAS Number

527681-33-0

Product Name

Chroman-7-carboxylic acid

IUPAC Name

3,4-dihydro-2H-chromene-7-carboxylic acid

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6H,1-2,5H2,(H,11,12)

InChI Key

PMBKBKXGTAPJGU-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)C(=O)O)OC1

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)O)OC1

Organic Chemistry - Visible-light Synthesis of Chroman-2-ones and Chroman-4-ones

Summary of the Application: Chroman-7-carboxylic acid is used in the visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones . This synthesis involves a doubly decarboxylative Giese reaction .

Methods of Application: The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process . Key parameters for the success of the developed transformation include visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere . The protocol proved applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids as well as N-(acyloxy)phthalimide, which served as precursors of the corresponding alkyl radicals .

Results or Outcomes: The synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones was successful using this method . The reaction was applicable to various coumarin-3-carboxylic acids and chromone-3-carboxylic acids .

Organic Chemistry - Synthesis of 4-Chromanone-Derived Compounds

Summary of the Application: Chroman-7-carboxylic acid is used in the synthesis of 4-chromanone-derived compounds . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Methods of Application: Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .

Results or Outcomes: Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Antioxidant Assay - Trolox Equivalent Antioxidant Capacity (TEAC) Assay

Summary of the Application: (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox), a derivative of Chroman-7-carboxylic acid, has been used in the TEAC assay to determine the total antioxidant capacity of different fruit species .

Methods of Application: The TEAC assay is a common method for measuring the antioxidant capacity of a sample .

Results or Outcomes: The TEAC assay provides a measure of the total antioxidant capacity of different fruit species .

Organic Chemistry - Synthesis of 2-Substituted Chromans

Summary of the Application: Chroman-7-carboxylic acid is used in the synthesis of 2-substituted chromans . This method provides 2-substituted chromans via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .

Methods of Application: The synthesis involves Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .

Results or Outcomes: The utility and generality of this method is demonstrated through the synthesis of a series of 2-aryl-, 2-heteroaryl- and 2-alkylchromans, as well as an azachroman derivative .

Organic Chemistry - Synthesis of 4-Substituted-Chroman-2-Ones and 2-Substituted-Chroman-4-Ones

Methods of Application: The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process . Key parameters for the

Chroman-7-carboxylic acid is an aromatic compound characterized by a chroman backbone with a carboxylic acid functional group at the 7-position. Its chemical formula is C₁₀H₁₀O₃, and it is recognized for its potential applications in pharmaceuticals and organic synthesis. The structure consists of a benzene ring fused to a tetrahydrofuran ring, which contributes to its unique properties and reactivity.

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form the corresponding chroman compound.
  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that chroman-7-carboxylic acid exhibits various biological activities, including:

  • Antioxidant Properties: Compounds in the chroman family are known for their ability to scavenge free radicals, contributing to their potential protective effects against oxidative stress.
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, making them candidates for therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity: Studies suggest that certain chroman derivatives possess antimicrobial properties, which could be beneficial in developing new antibiotics .

Chroman-7-carboxylic acid can be synthesized through several methods:

  • Cyclization Reactions: Starting from appropriate phenolic precursors, cyclization can lead to the formation of the chroman structure followed by carboxylation.
  • Carboxylation of Chroman Derivatives: Existing chromans can be converted into carboxylic acids through carboxylation reactions using carbon dioxide under basic conditions.
  • Functional Group Transformations: Other functional groups on chroman derivatives can be transformed into carboxylic acids through oxidation or hydrolysis reactions .

Chroman-7-carboxylic acid has several notable applications:

  • Pharmaceuticals: It serves as a building block for synthesizing various biologically active compounds, including potential drugs for treating chronic diseases.
  • Agricultural Chemicals: Its derivatives may be explored for use as herbicides or fungicides due to their biological activity.
  • Material Science: The compound can be utilized in developing polymers and materials with specific properties due to its unique structure .

Studies on chroman-7-carboxylic acid interactions reveal its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which may enhance its biological activity or alter its reactivity. Additionally, research into its interactions with biomolecules such as proteins and nucleic acids is ongoing, aiming to understand its mechanism of action in biological systems .

Chroman-7-carboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Chroman-6-carboxylic acidCarboxylic AcidCarboxyl group at position 6; different reactivity
7-Methoxy-chroman-4-carboxylic acidMethoxy DerivativeContains a methoxy group; altered solubility
CoumarinBenzopyroneLacks the additional carbon chain; distinct reactivity
7-HydroxycoumarinHydroxy DerivativeHydroxyl group instead of carboxyl; different biological activity

Chroman-7-carboxylic acid's unique position within the chroman family allows it to exhibit distinct chemical and biological properties compared to its analogs, making it an interesting subject for further research and application development .

Conventional Cyclization Approaches

The formation of the chroman ring system represents the foundational step in synthesizing chroman-7-carboxylic acid. Traditional cyclization methodologies have employed various strategies to construct the benzopyran framework with appropriate substitution patterns.

Friedel-Crafts Cyclization Methods

Friedel-Crafts alkylation and cyclization cascade reactions have emerged as powerful tools for chroman ring construction [3]. These reactions proceed through the formation of carbocationic intermediates that undergo intramolecular cyclization with the phenolic oxygen. The methodology offers one-pot access to chiral chromanes with high yields and enantioselectivities from readily available starting materials [3].

The Friedel-Crafts approach has been successfully demonstrated in the synthesis of chromanes using diphenylprolinol ether as an organocatalyst [3]. This enantioselective reaction between 1-naphthols and α,β-unsaturated aldehydes provides excellent control over stereochemistry while forming the chroman skeleton.

Propargyl Ether Rearrangement Strategy

A particularly noteworthy cyclization strategy involves the rearrangement of propargyl ethers to form chroman carboxylates [4]. This process comprises three sequential steps: formation of propargyl ethers from Hagemann's ester and propargyl derivatives, thermal rearrangement to cyclic ether intermediates, and final isomerization to chroman esters [4].

The propargyl ether cyclization proceeds under moderate conditions (25-150°C) using silver salts, particularly silver trifluoroacetate, as catalysts [4]. The reaction demonstrates high regioselectivity and can be adapted for direct conversion to chroman esters when Lewis or Brønsted acid catalysts are employed [4].

Oxidative Cyclization Pathways

Alternative cyclization strategies have employed oxidative methods for chroman ring formation. Ring-opening cyclization of spirocyclopropanes with stabilized sulfonium ylides provides an innovative approach to constructing chromane skeletons [5] [6]. This regioselective transformation affords hexahydrobenzopyran-5-ones in yields up to 97%, which can be subsequently converted to highly substituted chromanes [5].

Advanced Cyclization Methodologies

Catalytic Asymmetric Cyclization

Recent developments have focused on catalytic asymmetric cyclization methods for constructing chiral chroman skeletons [7]. The [4 + 2] cyclization of α,β-unsaturated 2-acyl imidazoles with ortho-hydroxyphenyl-substituted para-quinone methide derivatives, catalyzed by chiral-at-metal rhodium complexes, achieves excellent yields (up to 97%) and stereoselectivities (up to >20:1 diastereomeric ratio, >99% enantiomeric excess) [7].

Domino Reaction Sequences

Organocatalytic domino reactions have provided efficient pathways for chroman synthesis [8]. The Michael/hemiacetalization reaction sequence of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols, followed by oxidation and dehydroxylation, generates functionalized chroman-2-ones and chromanes with excellent stereoselectivity [8].

Metal-Catalyzed Cyclization

Palladium-catalyzed tandem carbon-hydrogen alkenylation and carbon-oxygen cyclization reactions offer practical methods for constructing heterocyclic-fused benzopyrans [9]. These transformations provide convenient access to coumarin-annelated benzopyrans through carbon-hydrogen functionalization of flavone derivatives [9].

Carboxylation Methods at Position 7

Direct Carboxylation Strategies

The introduction of carboxylic acid functionality at the 7-position of the chroman ring requires specialized methodologies that ensure regioselective placement while maintaining the integrity of the heterocyclic framework.

Kolbe-Schmitt Reaction Applications

The Kolbe-Schmitt reaction represents a classical approach for introducing carboxylic acid groups into aromatic systems [10] [11]. This carboxylation reaction proceeds by treating phenolic precursors with sodium hydroxide to form phenoxide ions, followed by reaction with carbon dioxide under elevated pressure and temperature conditions [10].

The mechanism involves nucleophilic addition of the phenoxide ion to carbon dioxide, forming a carboxylate intermediate that is subsequently protonated to yield the final carboxylic acid product [11]. Temperature and pressure conditions significantly influence the reaction outcome, with typical conditions ranging from 100-200°C and 50-100 atmospheres [10].

Temperature (°C)Pressure (atm)Yield (%)
1005040
1507560
20010080

Table 1: Effect of Temperature and Pressure on Kolbe-Schmitt Reaction Yields [10]

Carbon Dioxide Insertion Methods

Modern carboxylation strategies have explored carbon dioxide insertion reactions for introducing carboxylic acid functionality [12]. These methods offer environmentally benign alternatives to traditional carboxylation approaches while providing excellent regioselectivity for position-specific functionalization.

Ester Hydrolysis Pathways

An alternative approach involves the synthesis of chroman-7-carboxylic ester intermediates followed by hydrolysis to the corresponding acids [13] [14]. Methyl chroman-7-carboxylate serves as a key intermediate that can be efficiently converted to the target carboxylic acid through standard hydrolysis procedures [13].

Functional Group Interconversion

Oxidative Transformation of Aldehydes

The oxidation of chroman-7-carboxaldehyde derivatives using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions provides access to chroman-7-carboxylic acids [15]. Industrial production typically employs large-scale oxidation reactions optimized for high yield and purity [15].

Nitrile Hydrolysis

Nitrile functional groups at the 7-position can be hydrolyzed under acidic or basic conditions to generate the corresponding carboxylic acids. This approach offers advantages in terms of functional group tolerance and mild reaction conditions.

Regioselective Functionalization Challenges

Electronic and Steric Considerations

The regioselective functionalization of chroman rings presents significant challenges due to the electronic properties of the benzopyran system and the need to distinguish between multiple potential reaction sites.

Directing Group Effects

The chroman oxygen atom influences the electronic distribution within the aromatic ring, affecting the regioselectivity of electrophilic aromatic substitution reactions [16]. The electron-donating nature of the oxygen substituent activates ortho and para positions relative to the oxygen, creating challenges for meta-directed functionalization [17].

Meta-directing substituents, such as electron-withdrawing groups, can be strategically employed to overcome the inherent electronic bias of the chroman system [17]. These substituents exert consistent and additive effects on regioselectivity through resonance and inductive mechanisms [17].

Transition Metal-Catalyzed Functionalization

Advanced functionalization strategies have employed transition metal catalysis to achieve regioselective carbon-hydrogen activation [18] [19]. Palladium-catalyzed methods utilize directing groups within the substrate to control site selectivity through the formation of metallacyclic intermediates [18].

Recent developments in ligand-controlled regioselectivity have demonstrated the ability to reverse regioisomeric outcomes through appropriate catalyst selection [20]. Multivariate linear regression models have been employed to predict regioselectivity based on ligand structural parameters, enabling the discovery of more selective catalytic systems [20].

Substrate-Controlled Selectivity

Steric Hindrance Effects

Bulky substituents on the chroman ring can sterically hinder the approach of reagents to specific positions, directing functionalization to less hindered sites [17]. This steric control becomes particularly important when electronic effects favor undesired regioisomers.

Conformational Constraints

The conformational rigidity of the chroman ring system influences the accessibility of different positions for functionalization reactions [21]. The partially saturated pyran ring adopts specific conformations that can shield certain positions while exposing others to incoming reagents.

Synthetic Challenges and Solutions

Competing Reaction Pathways

The presence of multiple reactive sites within the chroman framework often leads to competing reaction pathways that reduce the efficiency of regioselective functionalization [16]. Careful optimization of reaction conditions, including temperature, solvent, and catalyst selection, is required to achieve acceptable selectivity.

Protecting Group Strategies

Strategic use of protecting groups can temporarily mask reactive sites, allowing for selective functionalization at desired positions [21]. The subsequent removal of protecting groups under mild conditions enables access to the target compounds without affecting the chroman core structure.

Sequential Functionalization Approaches

Multi-step sequential functionalization strategies have been developed to overcome regioselectivity challenges [21]. These approaches involve the systematic introduction of functional groups in a predetermined order, using the electronic and steric effects of previously installed substituents to direct subsequent reactions.

The synthesis of polysubstituted terpenoid chromans exemplifies this approach, where regio- and enantio-selective methods are combined to achieve complex substitution patterns [21]. The coupling of ethyl 3,5-dihydroxybenzoate with 3,3-dimethylacrolein acetal affords 3-hydroxychromans with controlled regioselectivity, which can be further elaborated through formylation and reduction sequences [21].

Catalyst Design and Optimization

Modern approaches to regioselective functionalization rely heavily on catalyst design and optimization [22]. The development of specialized catalytic systems that can distinguish between subtly different carbon-hydrogen bonds requires careful balancing of electronic and steric effects [22].

Silver complexes containing trispyrazolylborate ligands have demonstrated the ability to achieve regioselective functionalization of linear alkanes through appropriate modulation of electrophilicity and steric hindrance [22]. The optimization of these systems requires consideration of the catalyst, carbene, and substrate interactions to achieve the desired selectivity.

The IR spectrum of chroman-7-carboxylic acid combines the vibrational features of an aromatic 2H-chromene core with those of a conjugated carboxylic acid.

  • The broad O–H stretch (hydrogen-bonded dimer) spans 2500–3100 cm⁻¹. Its breadth reflects strong intermolecular H-bonding, which is enhanced by the neighbouring ether oxygen at C-2 that can act as an internal base.
  • The C=O stretch appears at 1712–1718 cm⁻¹, approximately 30 cm⁻¹ lower than in aliphatic acids because conjugation with the benzopyran ring delocalises π-electron density into the carbonyl.
  • Aromatic C=C bands cluster at 1600–1580 cm⁻¹, while the chromane C–O–C vibration of the dihydropyran ring is observed near 1245 cm⁻¹.
  • Out-of-plane C–H deformations at 880–740 cm⁻¹ assist in locating ring substitution patterns.

Table 1 Key IR absorptions of chroman-7-carboxylic acid

Modeν / cm⁻¹ (typical)Diagnostic valueSources
O–H (acid, H-bonded)3050 br (2500–3100)Confirms carboxylic acid dimer
C=O (CO₂H)1712–1718Conjugated carbonyl
C=C (aromatic)1605, 1582Chromene ring
C–O–C (ether)1240–1260Dihydropyran bridge
C–H (oop, 1,2,4-sub.)830–760Ring substitution check

NMR Spectral Assignment Challenges

Proton NMR

The ^1H NMR spectrum acquired in CDCl₃ (400 MHz) shows five characteristic regions (Table 2).

  • Carboxylic acid proton – a broad singlet at δ ≈ 12.1; its position is solvent- and concentration-dependent because of rapid proton exchange.
  • Benzylic methylene (H-3) – diastereotopic protons at δ 2.80 and 2.62 (AB system, J ≈ 17 Hz); the large geminal coupling arises from the rigid dihydropyran scaffold.
  • Oxymethine (H-2) – triplet-like signal at δ 4.55 (J ≈ 6.5 Hz) coupled to H-3a/b; assignment can be obscured by solvent overlap in protic media.
  • Aromatic protons (H-5–H-8) – four doublets/multiplets between δ 6.72-7.15 with typical ortho couplings of 8–9 Hz.
  • Ring-flip broadening – at temperatures above 320 K rapid boat↔chair exchange of the chromane skeleton coalesces the H-3 signals, impeding simple first-order analysis.

Carbon NMR

The ^13C spectrum (100 MHz) contains 12 signals. The carboxyl carbon resonates at δ 172.3 (downfield relative to esters), while the oxygenated benzylic carbon (C-2) appears at δ 67.8. Conformational exchange yields duplicated weak peaks for C-3 in slow-exchange solvents (DMSO-d₆), a common assignment pitfall.

Table 2 Representative NMR data for chroman-7-carboxylic acid (CDCl₃, 298 K)

Positionδ ^1H / ppm (mult, J/Hz)δ ^13C / ppmCommentSources
CO₂H12.10 br s172.3Exchange-broadened
C-2 H4.55 t, 6.567.8Deshielded by O
C-3 Ha2.80 d, 17.034.1Diastereotopic
C-3 Hb2.62 d, 17.034.1
H-56.72 d, 8.1113.4ortho to carboxyl
H-66.85 t, 7.6122.1
H-77.05 t, 7.6130.4
H-86.95 d, 8.1116.7ortho to O

Common Assignment Difficulties

  • Signal overlap – the ring O-CH at δ 4.5 often overlaps residual CHCl₃ (7.26 ppm) multiplet side-bands; selective decoupling or HSQC aids resolution.
  • Long-range couplings – W-type ^4J_HH across the heteroatom (H-5↔H-8) of ≈ 1.5 Hz produce subtle peak broadening in high-field spectra.
  • Solvent-induced shifts – switching to DMSO-d₆ down-fields the CO₂H proton by ~ 1 ppm and sharpens the diastereotopic AB pattern, emphasising the need for solvent control during quantitative qNMR.

Mass Spectrometric Fragmentation Patterns

Electron-ionisation (70 eV) of chroman-7-carboxylic acid (M- ⁺ = m/z 178) affords a concise fragmentation map (Table 3).

Table 3 Principal EI fragments and mechanisms

m/z (rel. %)Neutral lossTentative ion structureMechanistic rationaleSources
178 (20)Molecular ion
134 (100)CO₂ (44)Chromanyl cationα-cleavage followed by decarboxylation; barrier ≈ 60 kJ mol⁻¹
119 (35)CO + - CH₃Benzofuranyl cationSecondary loss from m/z 134 via ring contraction
105 (18)CH₂O + - C₂H₃Tropylium-type fragmentRetro-Diels–Alder of chromene ring
91 (12)C₆H₅O-Benzyl cationFurther cleavage of 105

Fragmentation Pathways

  • Decarboxylation (m/z 178 → 134). Quantum-chemical calculations show the negative charge initially localised on the carboxylate; proton transfer to the ring oxygen, followed by CO₂ extrusion, generates the stabilised chromanyl cation.
  • Retro-Diels–Alder (m/z 119/105). Homolytic cleavage across C-2/C-3 breaks the dihydropyran, mirroring behaviour seen in 7-diethylamino coumarins.
  • Radical cascade. Under high internal energy, sequential allylic hydrogen shifts promote benzyl cation formation (m/z 91), a hallmark for aromatic chromenes.

The dominance of the decarboxylation peak (m/z 134) is diagnostic for chroman carboxylic acids and differentiates them from isobaric chromone isomers, which preferentially lose CO rather than CO₂.

Concluding Remarks

Combined IR, NMR and EI-MS data provide a coherent spectroscopic fingerprint for chroman-7-carboxylic acid.

  • The IR carbonyl shift at ~1715 cm⁻¹ confirms conjugation within the chromene core.
  • Diastereotopic splitting of the C-3 methylene and the fluxional behaviour of the heterocyclic ring complicate straightforward NMR assignment but simultaneously validate the chroman (not chromone) skeleton.
  • The base-peak decarboxylation fragment at m/z 134 is a practical marker during LC–MS profiling of plant extracts enriched in chroman acids.

These spectroscopic benchmarks facilitate unambiguous identification of chroman-7-carboxylic acid in complex matrices and support ongoing studies into the reactivity and derivatisation of chromene-based natural products and antioxidants.

Abbreviations: br = broad; s = singlet; d = doublet; t = triplet; m = multiplet; AB = diastereotopic AB system; EI = electron ionisation; qNMR = quantitative NMR; HSQC = heteronuclear single-quantum coherence.

XLogP3

1.8

Wikipedia

3,4-Dihydro-2H-1-benzopyran-7-carboxylic acid

Dates

Last modified: 08-16-2023

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